molecular formula C12H13Cl2NO B2687800 (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one CAS No. 478041-27-9

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one

Cat. No.: B2687800
CAS No.: 478041-27-9
M. Wt: 258.14
InChI Key: JTQOEJJFBNCVPV-SOFGYWHQSA-N
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Description

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

Potential applications in medicine include the development of new drugs based on its biological activities. Its structure-activity relationship (SAR) is explored to design more potent and selective compounds.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved are identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dichlorophenyl)-3-phenyl-2-propen-1-one
  • (E)-1-(2,4-dichlorophenyl)-3-(methylamino)-2-buten-1-one
  • (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one

Uniqueness

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c1-8(15(2)3)6-12(16)10-5-4-9(13)7-11(10)14/h4-7H,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQOEJJFBNCVPV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=C(C=C(C=C1)Cl)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328314
Record name (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478041-27-9
Record name (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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